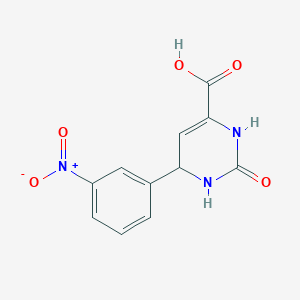

6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules like thiamine, uracil, and cytosine . The 3-nitrophenyl group is a nitroaromatic compound, which are known for their reactivity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, nitrophenols can be prepared from nitroaniline via a diazotization reaction . Pyrimidines can be synthesized through several methods, including the Biginelli reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a nitrophenyl group, and a carboxylic acid group .Chemical Reactions Analysis

Nitrophenols are known to undergo nucleophilic aromatic substitution reactions . Carboxylic acids can participate in various reactions including esterification and amide formation .Physical And Chemical Properties Analysis

Nitrophenols are typically yellow solids and are more acidic than phenol itself . Carboxylic acids are polar and can form hydrogen bonds, which often makes them soluble in water .Wissenschaftliche Forschungsanwendungen

Applications in Biochemistry and Material Science

The chemical framework of 6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid shares structural similarities with other nitrogen-rich heterocyclic compounds, which are pivotal in various biochemical and material science applications. For instance, derivatives like 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC) demonstrate significant utility as spin labels in electron spin resonance studies due to their stable nitroxide radicals, aiding in the investigation of molecular dynamics and structure in peptides and proteins (Toniolo, Crisma, & Formaggio, 1998).

Antidiabetic Potential

The structural motif of 6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is also found in compounds with antidiabetic properties. Research on derivatives such as N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides has showcased potential antidiabetic activity through α-amylase inhibition, highlighting the therapeutic relevance of this chemical structure in managing diabetes (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Antimicrobial and Anticancer Evaluation

Compounds structurally related to 6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, particularly those with modifications on the tetrahydropyrimidine ring, have shown notable antimicrobial and anticancer activities. For example, 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters demonstrated significant efficacy against Escherichia coli and colon cancer cell lines, underscoring the potential of these compounds in developing new therapeutic agents (Sharma, Kumar, Narasimhan, Ramasamy, Mani, Mishra, & Majeed, 2012).

Oxidation Studies

The oxidation reactions involving derivatives of tetrahydropyrimidine, akin to the 6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid structure, provide valuable insights into the synthesis of novel compounds with enhanced biological activities. Studies on the oxidation of 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives with selenium dioxide reveal the potential for developing diverse compounds with varied functionalities, influencing their pharmacological properties (Khanina & Dubur, 1982).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O5/c15-10(16)9-5-8(12-11(17)13-9)6-2-1-3-7(4-6)14(18)19/h1-5,8H,(H,15,16)(H2,12,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRBAWDABQEPFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2C=C(NC(=O)N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Nitrophenyl)-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2670561.png)

![3-Methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-1,3-benzoxazol-2-one](/img/structure/B2670562.png)

![8-(3-chloro-2-methylphenyl)-3-ethyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670566.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2670568.png)

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride](/img/structure/B2670573.png)

![2-(3,4-dimethoxybenzamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2670577.png)

![1,4-Bis(4-bromobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2670580.png)